3-Ethoxy-4-[(4-nitrophenyl)amino]cyclobut-3-ene-1,2-dione
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Overview
Description
3-Ethoxy-4-[(4-nitrophenyl)amino]cyclobut-3-ene-1,2-dione is a compound belonging to the class of squaramides, which are derivatives of squaric acid. Squaramides are known for their unique chemical structure, characterized by a rigid and aromatic cyclobutene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-4-[(4-nitrophenyl)amino]cyclobut-3-ene-1,2-dione typically involves the reaction of squaric acid derivatives with appropriate amines. One common method involves the reaction of 3,4-dihydroxy-3-cyclobutene-1,2-dione with 4-nitroaniline in the presence of an ethoxy group donor under controlled conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained between 50-70°C to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistency and purity of the final product. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-Ethoxy-4-[(4-nitrophenyl)amino]cyclobut-3-ene-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted squaramides.
Scientific Research Applications
3-Ethoxy-4-[(4-nitrophenyl)amino]cyclobut-3-ene-1,2-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 3-Ethoxy-4-[(4-nitrophenyl)amino]cyclobut-3-ene-1,2-dione involves its interaction with specific molecular targets. For instance, as a DNase I inhibitor, it binds to the active site of the enzyme, preventing it from cleaving DNA. This inhibition is achieved through hydrogen bonding and hydrophobic interactions between the compound and the enzyme’s active site residues . The compound’s unique structure allows it to form multiple hydrogen bonds, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
3-Ethoxy-4-[(4-trifluoromethylphenyl)amino]cyclobut-3-ene-1,2-dione: Similar in structure but with a trifluoromethyl group instead of a nitro group.
3-Hydroxy-4-[(2-pyridin-2-yl-ethylamino)cyclobut-3-ene-1,2-dione: Contains a hydroxy group and a pyridinyl group.
3,4-Dihydroxy-3-cyclobutene-1,2-dione:
Uniqueness
3-Ethoxy-4-[(4-nitrophenyl)amino]cyclobut-3-ene-1,2-dione is unique due to its combination of an ethoxy group and a nitrophenyl group, which imparts distinct chemical properties and reactivity. This combination allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C12H10N2O5 |
---|---|
Molecular Weight |
262.22 g/mol |
IUPAC Name |
3-ethoxy-4-(4-nitroanilino)cyclobut-3-ene-1,2-dione |
InChI |
InChI=1S/C12H10N2O5/c1-2-19-12-9(10(15)11(12)16)13-7-3-5-8(6-4-7)14(17)18/h3-6,13H,2H2,1H3 |
InChI Key |
POZIPOSYQNZGEE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=O)C1=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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